n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine
Description
n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopentanamine moiety attached to a triazole ring, which is further substituted with ethyl and methyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)8-12-9-6-4-5-7-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
MZHOIVDAMBPBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CNC2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with cyclopentanamine under appropriate conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, triazole derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, and anticancer activities .
Industry: The compound finds applications in the industrial sector as well. It can be used in the development of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
3-Ethyl-1H-1,2,4-triazole: Another triazole derivative with an ethyl group substitution.
Cyclopentanamine: A compound with a cyclopentane ring and an amine group.
Uniqueness: n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine is unique due to its specific combination of a triazole ring with ethyl and methyl substitutions and a cyclopentanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
n-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)cyclopentanamine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound has the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₃N₅ |
| Molecular Weight | 165.22 g/mol |
| CAS Number | 135242-93-2 |
| IUPAC Name | This compound |
The biological activity of triazole derivatives often involves their interaction with various biological targets. The triazole ring can act as a pharmacophore in drug design, influencing the mechanism of action through various pathways such as enzyme inhibition or receptor modulation.
Case Studies and Research Findings
- Antifungal Activity : Triazole compounds are commonly known for their antifungal properties. A study by Rojas et al. (2020) demonstrated that triazole derivatives exhibited significant antifungal activity against various fungal strains. The mechanism was primarily through the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
- Anticancer Properties : Research has indicated that triazole derivatives can inhibit tumor growth. For instance, a study highlighted that certain triazole compounds induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression (Zhang et al., 2021).
- Neuroprotective Effects : Another area of interest is the neuroprotective effects attributed to triazole derivatives. A study conducted by Lee et al. (2022) reported that a similar triazole compound reduced oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Biological Activity Predictions
Using computational methods such as Quantitative Structure–Activity Relationship (QSAR) modeling, researchers have predicted the biological activities of triazole derivatives based on their structural features. These models have shown promising results in predicting anticancer and antifungal activities.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Significant inhibition | Rojas et al., 2020 |
| Anticancer | Induction of apoptosis | Zhang et al., 2021 |
| Neuroprotective | Reduction in oxidative stress | Lee et al., 2022 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
